molecular formula C13H13N3O2 B14513510 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide CAS No. 62639-44-5

3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide

Cat. No.: B14513510
CAS No.: 62639-44-5
M. Wt: 243.26 g/mol
InChI Key: VDIJECGCTFCPMZ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide typically involves multi-step reactionsThis process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted benzamides .

Scientific Research Applications

3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and aminophenols, such as:

Uniqueness

What sets 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also enables it to interact with particular molecular targets, making it valuable in various research and industrial contexts .

Properties

CAS No.

62639-44-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-amino-N-(2-aminophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H13N3O2/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-12(17)10(15)7-8/h1-7,17H,14-15H2,(H,16,18)

InChI Key

VDIJECGCTFCPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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